molecular formula C11H11NOS B12870068 1-Ethyl-4-mercaptoquinolin-2(1H)-one

1-Ethyl-4-mercaptoquinolin-2(1H)-one

Cat. No.: B12870068
M. Wt: 205.28 g/mol
InChI Key: HPIJROHBQWSEPS-UHFFFAOYSA-N
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Description

1-Ethyl-4-mercaptoquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an ethyl group at the first position and a mercapto group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-mercaptoquinolin-2(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Mercapto Group Introduction: The mercapto group can be introduced through a thiolation reaction, often using thiolating agents like thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-mercaptoquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-mercaptoquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    4-Mercaptoquinoline: Lacks the ethyl group at the first position.

    1-Ethylquinoline: Lacks the mercapto group at the fourth position.

Uniqueness

1-Ethyl-4-mercaptoquinolin-2(1H)-one is unique due to the presence of both the ethyl and mercapto groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

1-ethyl-4-sulfanylquinolin-2-one

InChI

InChI=1S/C11H11NOS/c1-2-12-9-6-4-3-5-8(9)10(14)7-11(12)13/h3-7,14H,2H2,1H3

InChI Key

HPIJROHBQWSEPS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=CC1=O)S

Origin of Product

United States

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